molecular formula C8H6FNO2 B034776 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 103361-99-5

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B034776
M. Wt: 167.14 g/mol
InChI Key: TXRXHEOGQVPEBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives can be achieved through various methods, including the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with different reagents. For instance, it can react with isobenzofuran-1,3-dione in acetic acid using amino resin as a scavenger reagent to produce 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones with high purity (W. Xiaoguang & Yin Du-lin, 2005). Another method involves the Smiles rearrangement to synthesize benzo[b][1,4]oxazin-3(4H)-one derivatives carrying various substituents (Liang Fang et al., 2011).

Molecular Structure Analysis

The molecular structure of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives is characterized by various analytical techniques, including ~1H NMR, IR, and MS. These techniques confirm the successful incorporation of fluorine and other substituents into the benzo[b][1,4]oxazin-3(4H)-one core, which significantly influences the chemical and physical properties of the derivatives.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, contributing to their versatility as intermediates. The presence of the fluorine atom, in particular, enhances the compounds' reactivity and is crucial in determining their chemical properties. For example, the fluorine atom in certain derivatives has been shown to play an important role in enhancing antimicrobial properties (Liang Fang et al., 2011).

Scientific Research Applications

  • Antimicrobial Properties : Benzo[b][1,4]oxazin-3(4H)-ones, including those with fluorine atoms, demonstrate potency against Gram-positive and Gram-negative bacteria, though they have weak effectiveness against fungi. The presence of fluorine atoms is significant in enhancing their antimicrobial properties (Fang et al., 2011).

  • Agricultural Applications : In agriculture, derivatives of this compound show promise. For instance, N-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide exhibits potential as a safe and effective herbicide against Amaranthus spinosus (Huang Ming-zhi & Min Zhong-cheng, 2006). Furthermore, compounds like 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones show effectiveness comparable to flumioxazin, suggesting potential for broad-spectrum use in agriculture (Huang et al., 2005).

  • Anti-Cancer and Anti-Leukemic Properties : Novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives exhibit promising anti-cancer and anti-leukemic properties. The imidazole derivative 9c, in particular, shows potent anti-leukemic properties (Rajitha et al., 2011).

  • Inhibition of Platelet Aggregation : Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one are effective in inhibiting platelet aggregation, a crucial factor in thrombosis. Compound 7a, in particular, shows a potent inhibitory effect (Tian et al., 2012).

  • Synthesis Methods and Optimization : Research has also focused on developing efficient synthesis methods for these compounds. For instance, the preparation of 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, essential for flumioxazin herbicide synthesis, has been optimized using Raney Ni catalyst under specific conditions for high yield and purity (Y. Hai & Liao Wen-wen, 2006).

  • Pharmacological Evaluations : There's ongoing research in evaluating the pharmacological potential of these compounds, including studies on their antimicrobial and antiproliferative activities against various pathogens and cancer cell lines (Bollu et al., 2017).

Future Directions

Future research on “7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” and similar compounds could focus on developing new PPO inhibitors with improved bioactivity . Additionally, the design, synthesis, and evaluation of novel compounds targeting histone deacetylases could be a promising direction .

properties

IUPAC Name

7-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRXHEOGQVPEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547845
Record name 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

103361-99-5
Record name 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Synthesis routes and methods I

Procedure details

Iron powder (36.42 g) was suspended in 5% aqueous acetic acid (69 ml) and heated to 80° C. To the suspension, a solution of ethyl 5-fluoro-2-nitrophenoxyacetate (15.86 g) in acetic acid (65 ml) and ethyl acetate (65 ml) was dropwise added, and the resultant mixture was heated at 60° to 80° C. under reflux for 3 hours. After removal of residue by filtration, the filtrate was extracted with ethyl acetate. The extract was washed with water and sodium bicarbonate solution, dried and concentrated to give 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (6.82 g). m.p., 186.7° C.
Name
ethyl 5-fluoro-2-nitrophenoxyacetate
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69 mL
Type
solvent
Reaction Step Three
Name
Quantity
36.42 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 500 mg of 5% Pd/C in a Parr bottle was added 100 ml of EtOH followed by 5.0 g (21.8 mmol) of methyl 5-fluoro-2-nitrophenoxyacetate. The flask was placed in a Parr Apparatus, evacuated and then charged with hydrogen. The suspension was then shaken for 2 hours. After evacuating the flask and recharging with nitrogen, the solids were removed by vacuum filtration through Celite®. Since some product does precipitate, the filter cake is repeatedly rinsed with EtOAc (200 ml). The filtrate is refluxed for 4 hours and then evaporated to dryness in vacuo to give the desired material, 7-fluoro-2H-1,4-benzoxazin-3(4H)-one, as a white solid (m.p. 201°-202° C.) in quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 2-amino-5-fluorophenol (Alfa, 15.00 g, 118 mmol), K2CO3 (48.9 g, 354 mmol) and tetrabutyl-ammonium bromide (3.80 g, 11.80 mmol) in MeCN (200 mL) was added 2-chloroacetyl chloride (14.66 g, 130 mmol) dropwise at 0° C. The reaction mixture was warmed to rt and then heated at reflux overnight. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. The solid was collected, washed with water (100 mL) and dried in vacuo to give 7-fluoro-4H-benzo[1,4]oxazin-3-one as a pale solid (17.2 g, 87%). 1H NMR (DMSO-d6, 400 MHz): δ10.71 (s, 1H), 6.84-6.88 (m, 2H), 6.76-6.81 (m, 1H), 4.57 (s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.66 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide (5.5 g, 27 mmol) in acetonitrile (40 mL) was added DIPEA (7 g, 54 mmol) and the reaction solution was stirred at 80° C. for 2 h. The solvent was removed under reduced pressure and the residue was partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 3.5 g (78%) of 7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as a brown solid. 1H NMR (400 MHz, CDCl3) δ 8.35 (br. s, 1H) 6.67-6.77 (m, 3H) 4.62 (s, 2H).
Name
2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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